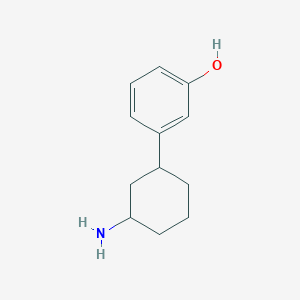
3-(3-Aminocyclohexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Aminocyclohexyl)phenol: is an organic compound that features a phenol group attached to a cyclohexyl ring, which in turn is substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-(3-Aminocyclohexyl)phenol involves the nucleophilic aromatic substitution of a suitable aryl halide with a cyclohexylamine derivative.
Transition-Metal Catalyzed Reactions: Another approach involves the use of transition-metal catalysts to facilitate the coupling of a phenol derivative with a cyclohexylamine.
Industrial Production Methods: Industrial production of this compound may involve scalable and green synthesis protocols. For example, the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant has been reported as an efficient and environmentally friendly method .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(3-Aminocyclohexyl)phenol can undergo oxidation to form quinones.
Electrophilic Aromatic Substitution: The phenol group in this compound is highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2).
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may be useful in mitigating oxidative stress in cells .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets such as enzymes or receptors .
Industry: 3-(3-Aminocyclohexyl)phenol is used in the production of polymers and resins, where its phenolic group can participate in cross-linking reactions to enhance material properties .
Mecanismo De Acción
The mechanism of action of 3-(3-Aminocyclohexyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins or enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Cyclohexylamine: A compound with an amino group attached to a cyclohexyl ring.
Hydroquinone: A compound with two hydroxyl groups attached to a benzene ring.
Uniqueness: 3-(3-Aminocyclohexyl)phenol is unique due to the presence of both a phenol group and a cyclohexylamine moiety in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(3-aminocyclohexyl)phenol |
InChI |
InChI=1S/C12H17NO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h2,4,6,8-9,11,14H,1,3,5,7,13H2 |
Clave InChI |
VOGOVOFWBJWNFE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)N)C2=CC(=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















